

Mal-amide-peg8-val-cit-pab-OH structure and properties

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Compound of Interest

Compound Name: **Mal-amide-peg8-val-cit-pab-OH**

Cat. No.: **B15568794**

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An In-depth Technical Guide to **Mal-amide-peg8-val-cit-pab-OH**

Introduction

Mal-amide-peg8-val-cit-pab-OH is a sophisticated, cleavable linker widely employed in the development of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug. The linker is a critical component, ensuring the ADC remains stable in systemic circulation while enabling the efficient release of the payload within the target cancer cells. This guide provides a detailed overview of the structure, properties, mechanism of action, and application of **Mal-amide-peg8-val-cit-pab-OH** for researchers and drug development professionals.

This linker incorporates four key functional units: a maleimide group for antibody conjugation, a hydrophilic polyethylene glycol (PEG) spacer, a protease-cleavable dipeptide (Val-Cit), and a self-immolative p-aminobenzyl alcohol (PAB) spacer. This combination provides a robust system for targeted drug delivery, enhancing the therapeutic window of potent cytotoxic agents.

Structure and Physicochemical Properties

The molecule is a heterobifunctional linker designed for a sequential conjugation process, first to a cytotoxic payload and then to a monoclonal antibody.

Core Components

- Maleimide (Mal): Provides a reactive group that forms a stable covalent thioether bond with sulphhydryl groups on cysteine residues of an antibody.
- Amide-PEG8: An eight-unit polyethylene glycol chain connected via an amide bond. This hydrophilic spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting ADC.
- Val-Cit: A valine-citrulline dipeptide sequence specifically designed to be a substrate for lysosomal proteases, primarily Cathepsin B, which are often upregulated in the tumor microenvironment.
- p-aminobenzyl alcohol (PAB-OH): A self-immolative spacer connected to the dipeptide. The terminal hydroxyl (-OH) group is the attachment point for a drug payload, typically via a carbamate linkage. Upon cleavage of the Val-Cit peptide, the PAB moiety undergoes spontaneous 1,6-elimination to release the unmodified, active drug.

Physicochemical Data

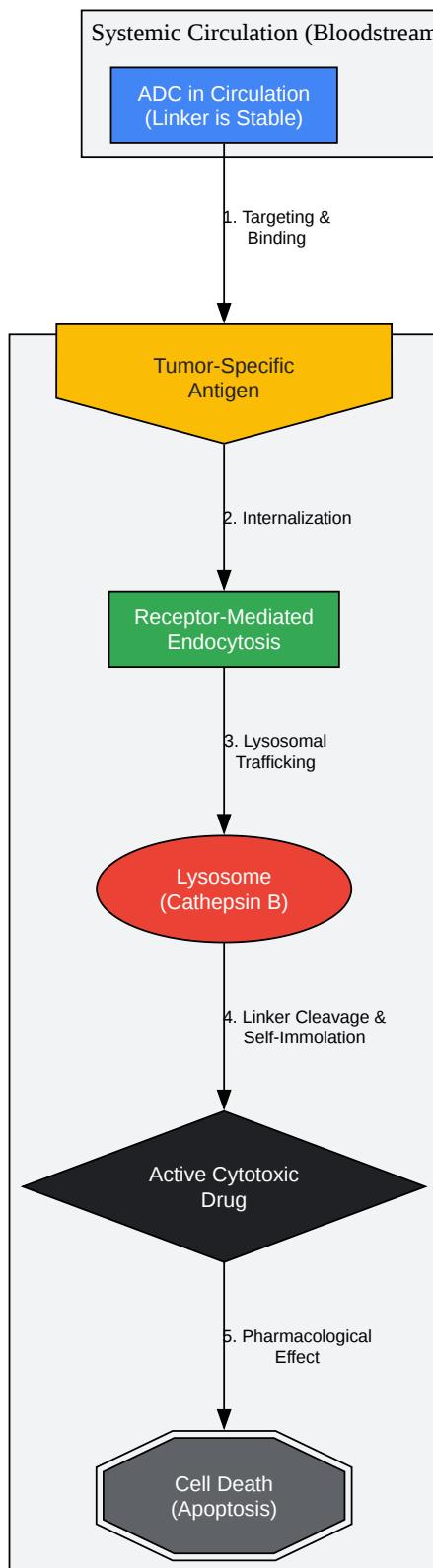
The key properties of **Mal-amide-peg8-val-cit-pab-OH** are summarized in the table below.

Property	Value	References
Molecular Formula	C44H71N7O16	
Molecular Weight	954.1 g/mol	
CAS Number	2387738-43-2	
Appearance	White Solid	
Purity	Typically ≥95% - 98%	
Solubility	Soluble in Water, DMSO, DMF	
Storage Conditions	-20°C, protected from light	

Mechanism of Action in Antibody-Drug Conjugates

The efficacy of an ADC constructed with this linker relies on a multi-step intracellular process that ensures targeted drug release.

- **Circulation & Targeting:** The ADC circulates in the bloodstream, where the linker remains stable, minimizing premature drug release and off-target toxicity. The antibody component directs the ADC to a specific antigen expressed on the surface of tumor cells.
- **Internalization:** Upon binding to the target antigen, the entire ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.
- **Lysosomal Trafficking:** The endocytic vesicle containing the ADC fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are crucial for the next step.
- **Enzymatic Cleavage:** Lysosomal enzymes, particularly Cathepsin B, recognize and cleave the amide bond between the citrulline and the PAB spacer of the Val-Cit dipeptide. While Cathepsin B is the primary enzyme, other cathepsins (S, L, F) can also contribute to this cleavage.
- **Self-Immolation and Payload Release:** The cleavage of the dipeptide triggers a spontaneous 1,6-elimination reaction within the PAB spacer. This electronic cascade results in the release of the unmodified cytotoxic drug, which can then exert its pharmacological effect, leading to apoptosis of the cancer cell.



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Caption: Mechanism of action for an ADC utilizing a cleavable linker.

Experimental Protocols

The following sections outline generalized protocols for the conjugation of the linker to a payload and an antibody, followed by an in vitro assay to confirm enzymatic cleavage.

Protocol 1: Linker-Payload Conjugation

This protocol describes the activation of the PAB-OH group and its conjugation to a drug containing a suitable functional group (e.g., an amine), creating a carbamate bond.

Materials:

- **Mal-amide-peg8-val-cit-pab-OH**
- Cytotoxic payload with an amine or hydroxyl group
- Activating agent (e.g., p-nitrophenyl chloroformate)
- Anhydrous solvent (e.g., DMF, DMSO)
- Tertiary base (e.g., Diisopropylethylamine, DIPEA)
- Purification system (e.g., HPLC)

Methodology:

- Activation of PAB-OH: Dissolve **Mal-amide-peg8-val-cit-pab-OH** in anhydrous DMF. Add p-nitrophenyl chloroformate and DIPEA. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed. This creates a highly reactive p-nitrophenyl (PNP) carbonate intermediate (e.g., Mal-amide-peg8-val-cit-pab-PNP).
- Conjugation to Payload: In a separate vessel, dissolve the amine-containing cytotoxic payload in anhydrous DMF.
- Slowly add the activated linker-PNP solution to the payload solution. Let the reaction proceed at room temperature for 4-16 hours.

- Purification: Monitor the reaction by LC-MS. Upon completion, purify the resulting linker-payload conjugate using reverse-phase HPLC to obtain the final product with high purity.
- Characterization: Confirm the identity and purity of the linker-payload conjugate by LC-MS and NMR.

Protocol 2: ADC Synthesis (Conjugation to Antibody)

This protocol details the conjugation of the purified linker-payload construct to a monoclonal antibody via maleimide-thiol chemistry.

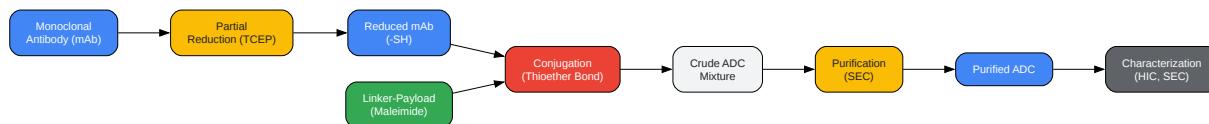
Materials:

- Monoclonal antibody in a suitable buffer (e.g., PBS)
- Reducing agent (e.g., TCEP, DTT)
- Purified linker-payload conjugate
- Organic co-solvent (e.g., DMSO)
- Quenching agent (e.g., N-acetylcysteine)
- Purification system (e.g., Size Exclusion Chromatography, SEC)

Methodology:

- Antibody Reduction: Incubate the antibody with a controlled molar excess of a reducing agent like TCEP at 37°C for 1-2 hours. This selectively reduces interchain disulfide bonds to generate free sulfhydryl groups.
- Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA) using a desalting column.
- Conjugation: Dissolve the linker-payload conjugate in a small amount of co-solvent (e.g., DMSO). Add the desired molar excess of the linker-payload to the reduced antibody solution.

- Incubate the reaction at room temperature or 4°C for 1-4 hours. The maleimide group will react with the free sulfhydryls on the antibody.
- Quenching: Add a quenching agent, such as N-acetylcysteine, to react with any excess linker-payload conjugate.
- Purification: Purify the resulting ADC from unconjugated antibody and small molecules using Size Exclusion Chromatography (SEC).
- Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy, and determine the level of aggregation by SEC.



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Caption: General workflow for the synthesis and characterization of an ADC.

Conclusion

Mal-amide-peg8-val-cit-pab-OH is a highly versatile and effective linker for the construction of ADCs. Its multi-component design addresses several critical requirements for successful targeted drug delivery: solubility and improved pharmacokinetics (PEG8), specific intracellular cleavage (Val-Cit), and efficient release of an unmodified payload (PAB). The well-understood mechanism of action and the established protocols for its use make it a valuable tool for researchers and developers in the field of oncology and targeted therapeutics. The careful characterization and optimization of conjugation and cleavage are paramount to achieving a final ADC product with the desired efficacy and safety profile.

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